PM226

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

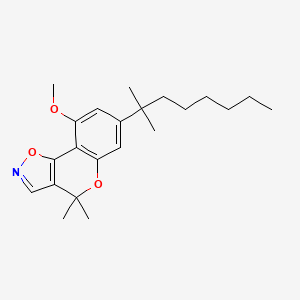

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is a synthetic compound known for its potent and selective activity as a cannabinoid receptor agonist. This compound is particularly notable for its high affinity for the CB2 receptor, making it a valuable tool in neuropharmacological research .

Vorbereitungsmethoden

The synthesis of 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition . Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Wissenschaftliche Forschungsanwendungen

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole has several scientific research applications:

Neuropharmacology: It is used to study the CB2 receptor’s role in neuroinflammation and neuroprotection. .

Medicinal Chemistry: The compound’s selective activity makes it a candidate for developing new therapeutic agents targeting the CB2 receptor.

Biological Research: It helps in understanding the molecular mechanisms of cannabinoid receptors and their pathways

Wirkmechanismus

The compound exerts its effects primarily through the CB2 receptor. It binds to this receptor with high affinity (K_i = 12.8 nM) and activates it (EC_50 = 38.67 nM), leading to downstream signaling that results in anti-inflammatory and neuroprotective effects . The molecular targets include microglial cells, where it reduces activation and subsequent neuroinflammation.

Vergleich Mit ähnlichen Verbindungen

Compared to other CB2 receptor agonists, 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is unique due to its high selectivity and potency. Similar compounds include:

AM1241: Another CB2 receptor agonist but with different pharmacokinetic properties.

JWH-133: Known for its high selectivity for CB2 over CB1 receptors.

HU-308: A potent CB2 agonist with anti-inflammatory properties 1

Biologische Aktivität

PM226 is a novel compound belonging to the class of chromenoisoxazoles, characterized primarily by its selective agonistic activity at the cannabinoid receptor type 2 (CB2). This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties, making it a candidate for therapeutic applications in neurodegenerative diseases.

CB2 Receptor Affinity and Activity

This compound exhibits a high affinity for the CB2 receptor with a binding constant (Ki) of 12.8 nM, indicating its potency as a selective agonist. In contrast, it shows negligible affinity for the CB1 receptor (Ki > 40,000 nM) and does not activate GPR55. Functional assays demonstrate that this compound acts as an agonist with an effective concentration (EC50) of 38.67 nM in GTPγS binding assays specific to CB2 receptors .

In Vitro Studies

In vitro experiments using BV2 microglial cell lines and M213-2O neuronal cells have shown that this compound can significantly enhance neuronal viability when exposed to inflammatory conditions induced by lipopolysaccharide (LPS). The protective effect is dose-dependent and can be reversed by the CB2 antagonist SR144528, confirming the role of CB2 receptor activation in mediating these effects .

In Vivo Studies

In vivo studies involving rat models have further elucidated this compound's neuroprotective capabilities. A study involving malonate-induced mitochondrial damage demonstrated that administration of this compound significantly reduced striatal lesion volumes, as confirmed through MRI and histopathological evaluations (Nissl staining, Iba-1 immunostaining, and TUNEL assay). The protective effects were again linked to CB2 receptor activation, as blocking these receptors negated the benefits .

Modulation of Microglial Activity

Recent research has highlighted this compound's ability to modulate microglial polarization from a pro-inflammatory to a neuroprotective phenotype. In a neuropathic pain model, continuous intrathecal administration of this compound was found to decrease levels of pro-inflammatory cytokines (e.g., TNF-α) while increasing anti-inflammatory markers (e.g., IL-10). This shift suggests that this compound not only protects neurons but also reprograms glial cells to adopt a protective role in the nervous system .

Summary of Biological Findings

| Parameter | Value |

|---|---|

| CB2 Receptor Affinity (Ki) | 12.8 nM |

| CB1 Receptor Affinity (Ki) | > 40,000 nM |

| Agonist Activity (EC50) | 38.67 nM |

| Neuroprotection in vitro | Significant increase in cell viability under inflammatory conditions |

| Neuroprotection in vivo | Reduced lesion volume in malonate model |

| Microglial Polarization | Shift from pro-inflammatory to neuroprotective |

Case Study: Neuroprotection in Neurodegenerative Models

A notable case study involved the application of this compound in models simulating neurodegenerative diseases. The compound was tested in Theiler's murine encephalomyelitis virus-induced demyelinating disease models, where it effectively reduced microglial activation and neuroinflammation. This indicates its potential utility in conditions characterized by chronic inflammation and neuronal degeneration .

Implications for Therapeutic Use

The findings surrounding this compound suggest that it could serve as a therapeutic agent for various neurodegenerative disorders where inflammation plays a critical role. Its selective action on CB2 receptors presents an opportunity to develop treatments with fewer side effects compared to non-selective cannabinoid therapies.

Eigenschaften

IUPAC Name |

9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWIRWAAMNBBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.